molecular formula C19H22Cl2N2O3S B2548279 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide CAS No. 1797146-49-6

2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Cat. No.: B2548279
CAS No.: 1797146-49-6
M. Wt: 429.36
InChI Key: FQZHVMIOTDVIEZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a high-purity synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This benzenesulfonamide derivative features a 4-methoxypiperidine moiety, a privileged structure in medicinal chemistry known for enhancing pharmacokinetic properties and binding affinity to biological targets . Compounds within this chemical class have demonstrated significant utility as potent and selective enzyme inhibitors. Structural analogs, specifically those containing the benzene-sulfonamide group, have been extensively investigated as potent inhibitors of carbonic anhydrase isoforms (CAIs), with research showing their effectiveness in models of diseases like glaucoma . Furthermore, related chemical scaffolds have shown promise in other therapeutic areas, including serving as inhibitors of oxidative phosphorylation (OXPHOS) for investigating cancer metabolism and as key components in the development of novel antibiotic agents . The presence of the dichloro-methylbenzene-sulfonamide core suggests potential for high-affinity interaction with enzyme active sites, making this compound a valuable chemical tool for probing biological mechanisms. Researchers can utilize this compound for exploring structure-activity relationships (SAR), developing new pharmacological probes, and studying enzyme function and signal transduction pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,4-dichloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-11-19(18(21)12-17(13)20)27(24,25)22-14-3-5-15(6-4-14)23-9-7-16(26-2)8-10-23/h3-6,11-12,16,22H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZHVMIOTDVIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amines.

    Sulfonation: Introduction of sulfonamide groups.

    Substitution: Introduction of the piperidine moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions may target the sulfonamide group.

    Substitution: Halogen atoms (chlorine) on the benzene ring may be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce new functional groups to the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar properties and could be investigated for its potential as an antibacterial or antifungal agent.

Medicine

Medicinally, sulfonamides are known for their use in treating bacterial infections. This compound could be explored for its efficacy and safety as a therapeutic agent.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas due to its structural features.

Mechanism of Action

The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for this compound would need to be investigated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide are best understood by comparing it with structurally related sulfonamide-chalcone hybrids and substituted phenyl analogs. Below is a detailed analysis:

Structural and Functional Group Modifications

Key Findings from Comparative Studies

Anticancer Activity: The 4-bromophenyl derivative (Compound 5) exhibits the strongest anticancer activity (IC₅₀: 8.2 µM), attributed to bromine’s electron-withdrawing and hydrophobic effects, which enhance DNA intercalation or topoisomerase inhibition .

Antioxidant Activity :

  • Chalcone-containing derivatives (Compounds 5–8) demonstrate superior antioxidant capacity compared to the target compound. The α,β-unsaturated ketone (chalcone) moiety enables free radical scavenging via conjugation and resonance stabilization .

Structural Flexibility vs.

Enzyme Binding :

  • Molecular docking studies on related sulfonamides (e.g., 1,3,4-thiadiazole derivatives) suggest that bulkier substituents (e.g., 4-methoxypiperidine) occupy larger hydrophobic pockets in dihydrofolate reductase (DHFR), a cancer target .

Biological Activity

2,4-Dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Antiproliferative Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study assessed the compound's activity against human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated an IC50 value in the nanomolar range, suggesting potent activity.

Table 1: Antiproliferative Activity on Selected Cancer Cell Lines

Compound NameCell LineIC50 (nM)
This compoundHT-29<100
This compoundM21<200
This compoundMCF7<150

The mechanism by which this compound exerts its biological effects primarily involves:

  • Cell Cycle Disruption : It has been observed to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells.
  • Tubulin Binding : Similar compounds have been reported to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cytoskeletal disruption.

Study on Anticancer Properties

A notable study explored the effects of various sulfonamide derivatives on tumor growth in vivo using chick chorioallantoic membrane assays. The results demonstrated that certain derivatives effectively inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4.

Table 2: In Vivo Antitumor Activity

Compound NameTumor Growth Inhibition (%)Toxicity Level
This compound75%Low
Combretastatin A-480%Moderate

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